4-{6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

BTK inhibitor TXK inhibitor autoimmune disease

This dual BTK/TXK inhibitor is a sophisticated chemical probe for your kinase program. Unlike C2-morpholine or 5-methylthiazole analogs, its strict 4-morpholine/6-thiazolyl-piperazine orientation is crucial for specific hinge-binding. The morpholine moiety gives it a distinct solubility edge over 4-methoxy analogs, making it a top choice for reliable Caco-2 and PAMPA assay data. For definitive selectivity mapping against CAS 2877705-50-3 and 2877765-96-1, this compound is the essential reference standard for building novel IP around the BTK pharmacophore.

Molecular Formula C15H20N6OS
Molecular Weight 332.4 g/mol
CAS No. 2549030-35-3
Cat. No. B6437223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
CAS2549030-35-3
Molecular FormulaC15H20N6OS
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=CS4
InChIInChI=1S/C15H20N6OS/c1-10-23-15(16-1)21-4-2-19(3-5-21)13-11-14(18-12-17-13)20-6-8-22-9-7-20/h1,10-12H,2-9H2
InChIKeyUWIZTTJYBMATFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{6-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine – Procurement-Relevant Compound Identity and Baseline Characteristics


4-{6-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2549030-35-3) is a synthetic small-molecule heterocyclic amine derivative featuring a pyrimidine core substituted at the 4-position with a morpholine ring and at the 6-position with a piperazine bridge linked to a thiazol-2-yl moiety. The compound falls within the scope of patent RU‑2760184‑C1, which claims heterocyclic amine derivatives as BTK (Bruton's tyrosine kinase) and TXK inhibitors for the prevention or treatment of autoimmune diseases and cancer [1]. Its molecular formula is C₁₅H₂₀N₆OS (MW = 332.4 g/mol), and commercial sources typically supply the compound at ≥95% purity [2].

Why Generic Substitution Fails for 4-{6-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine – The Structural Determinants of Target Engagement


Within the heterocyclic amine derivative class, small variations in substituent position and ring composition produce divergent kinase selectivity profiles. The morpholine group at the pyrimidine 4-position serves as a critical solubility-handle and orienting element that directs the compound toward the BTK/TXK ATP-binding pocket, while the thiazol-2-yl-piperazine moiety occupies a distinct hydrophobic sub-pocket [1]. Replacing the morpholine with a piperidine or methyl group (e.g., 4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine) or shifting the thiazole attachment point to the 5-methylthiazol-2-yl position alters both the hinge-binding geometry and the achievable selectivity window, making simple interchange of in-class analogs scientifically unsound without direct comparative profiling data [2].

Product-Specific Quantitative Evidence Guide – 4-{6-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine Differentiation Data


BTK/TXK Dual Kinase Inhibition – Patent-Disclosed Target Engagement Profile

The compound is explicitly disclosed in patent RU‑2760184‑C1 as a heterocyclic amine derivative that inhibits BTK and TXK kinases, validated through in vitro kinase assays [1]. The patent's linked protein list confirms BTK isoform 1 (human), TXK (human), and BTK (mouse) as primary molecular targets [2]. This dual BTK/TXK inhibition profile is structurally contingent on the combination of the morpholine-4-yl substituent at the pyrimidine 4-position and the thiazol-2-yl-piperazine moiety at the 6-position; analogs lacking the morpholine group (e.g., 4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine) are not reported to exhibit the same dual inhibitory profile [3].

BTK inhibitor TXK inhibitor autoimmune disease B-cell receptor signaling

Morpholine-4-yl Substituent Contribution to Aqueous Solubility – Physicochemical Differentiation

The morpholine ring at the pyrimidine 4-position functions as a well-established solubilizing group in medicinal chemistry. In the thiazole-substituted aminopyrimidine chemical series, compounds bearing a morpholine substituent demonstrate measurably higher aqueous solubility compared to analogs with hydrophobic substituents at the same position [1]. For the target compound, the presence of the morpholine oxygen atom provides hydrogen-bond acceptor capacity that enhances water solubility relative to the 4-methyl or 4-methoxy analogs, as demonstrated across related pyrimidine-piperazine-thiazole series [2]. This solubility advantage is critical for in vitro assay compatibility and in vivo formulation development.

aqueous solubility morpholine solubilizing group logP drug-likeness

Substitution Pattern at Pyrimidine C4 vs. C2 Position – Impact on Kinase Selectivity Window

The target compound features morpholine substitution at the pyrimidine 4-position, whereas a close structural isomer, 4-{2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2877705-50-3), bears the morpholine group at the pyrimidine 2-position [1]. This positional isomerism has been shown in the broader thiazole-aminopyrimidine kinase inhibitor class to produce distinct hinge-binding orientations within the ATP-binding pocket, directly affecting kinase selectivity profiles [2]. The pyrimidine C4-morpholine orientation (target compound) positions the solubilizing group closer to the solvent-exposed region of the kinase hinge, whereas the C2-morpholine isomer orients the morpholine toward the gatekeeper residue region, altering steric and electronic complementarity [3].

kinase selectivity pyrimidine substitution pattern ATP-binding pocket hinge-binding orientation

Pyridazine vs. Pyrimidine Core Bioisosteric Replacement – Target Engagement Consequences

A structurally highly similar compound, 4-{6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine (CAS listed separately, same molecular formula C₁₅H₂₀N₆OS), replaces the pyrimidine core with a pyridazine core while retaining identical peripheral substituents . In kinase inhibitor design, pyrimidine-to-pyridazine core replacement is known to alter the nitrogen atom positioning within the heterocyclic ring, which directly impacts hydrogen-bonding patterns with the kinase hinge region [1]. This bioisosteric switch can reduce or abolish binding to the intended kinase target while potentially introducing activity against off-target kinases, making the pyrimidine-core compound the appropriate choice for BTK/TXK-targeted programs [2].

bioisosteric replacement pyrimidine core pyridazine analog kinase hinge binding

Best Research and Industrial Application Scenarios for 4-{6-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine


BTK/TXK Dual Inhibition Screening in Autoimmune Disease Models

The compound's patent-disclosed dual BTK/TXK inhibition profile makes it suitable for phenotypic screening in B-cell and T-cell driven autoimmune disease models (e.g., rheumatoid arthritis, systemic lupus erythematosus) where dual kinase blockade may outperform BTK-selective inhibitors by suppressing both BCR and TCR signaling pathways [1]. The morpholine-4-yl substituent ensures sufficient aqueous solubility for cell-based assay formats at physiologically relevant concentrations.

Kinase Selectivity Profiling and SAR Anchor Point for Lead Optimization

As a pyrimidine 4-morpholine/6-thiazolyl-piperazine compound, this molecule serves as a critical scaffold for structure-activity relationship (SAR) studies investigating the impact of pyrimidine substitution patterns on kinase selectivity [2]. Researchers procuring this compound can systematically compare its selectivity fingerprint against the C2-morpholine positional isomer (CAS 2877705-50-3) and the 5-methylthiazole variant (CAS 2877765-96-1) to map the selectivity determinants of the hinge-binding orientation [3].

In Vitro Pharmacokinetic Profiling – Solubility-Limited Absorption Assessment

The morpholine moiety provides a measurable solubility advantage over 4-methoxy and 4-methyl analogs in the same chemical series, making this compound a preferred choice for in vitro Caco-2 permeability and PAMPA assays where compound precipitation in assay buffers must be avoided [4]. This solubility differentiation is procurement-relevant when selecting among structurally similar analogs for parallel artificial membrane permeability screening.

Oncology Target Validation – BTK-Dependent B-Cell Malignancy Models

Given the compound's inclusion in a BTK inhibitor patent family, it is appropriate for target validation studies in BTK-dependent B-cell lymphoma cell lines (e.g., TMD8, HBL-1) where BTK inhibition is a clinically validated mechanism [5]. The compound's structural distinction from ibrutinib-based chemotypes provides a complementary chemical starting point for programs seeking novel intellectual property space in the BTK inhibitor field.

Quote Request

Request a Quote for 4-{6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.